

# A Comparative Analysis of the Immunomodulatory Effects of Azvudine and Other Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Azvudine |           |
| Cat. No.:            | B1666521 | Get Quote |

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory properties of **Azvudine** against other prominent antivirals used in the context of COVID-19, including Paxlovid (Nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. The content is based on available preclinical and clinical data to offer an objective overview for the scientific community.

### **Overview of Mechanisms of Action**

While most antiviral drugs primarily function by inhibiting viral replication, some exhibit secondary or direct effects on the host's immune system. **Azvudine** is notable for its dual mechanism, acting as both a potent antiviral and a direct immunomodulator.

- Azvudine (FNC): A nucleoside analog that functions as a reverse transcriptase and RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2] Uniquely, it demonstrates a strong thymus-homing characteristic.[1][3] Preclinical and clinical studies show it is phosphorylated in the thymus, where it enhances the survival and function of T-lymphocytes, restores immune homeostasis, and mitigates excessive inflammation.[4][5]
- Paxlovid (Nirmatrelvir/ritonavir): An oral antiviral that primarily acts as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.



immunomodulatory effects are considered secondary, resulting from the reduction of viral load, which in turn lessens the virus-induced inflammatory cascade.

- Remdesivir: An adenosine nucleotide analog that inhibits viral RdRp.[7] Its main role is to suppress viral replication.[8] The immunomodulatory benefits of Remdesivir are largely attributed to blunting the dysregulated immune response that follows high viral loads, and it is often used in combination with dedicated immunomodulators in severe cases.[7][9][10]
- Molnupiravir: A ribonucleoside analog prodrug that induces widespread mutations in the viral RNA during replication, a process termed "error catastrophe."[11] Evidence for its immunomodulatory effects is limited, with some studies suggesting secondary antiinflammatory benefits, such as a reduction in inflammatory markers like ferritin.[12]





Click to download full resolution via product page

Caption: Primary antiviral and immunomodulatory pathways of **Azvudine** and comparator drugs.

## **Comparative Data on Immunomodulatory Effects**

The following tables summarize quantitative and qualitative data on the effects of each antiviral on key immune cell populations and inflammatory markers based on published studies.

Table 1: Comparative Effects on Immune Cell Populations



| Parameter                                      | Azvudine                                                                                        | Paxlovid<br>(Nirmatrelvir/r)                                     | Remdesivir                                                                          | Molnupiravir                                         |
|------------------------------------------------|-------------------------------------------------------------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------|
| Total<br>Lymphocytes                           | Increased peripheral counts observed in elderly and COVID-19 patients.[4][13]                   | Data not prominent; effects likely secondary to viral clearance. | No direct<br>enhancing effect<br>reported; used<br>with<br>immunomodulato<br>rs.[9] | Increased counts<br>observed post-<br>treatment.[12] |
| CD4+ T-Cells                                   | Enhances survival; preclinical models show regulation of CD4+ T-cell subsets.[4]                | No direct effect reported.                                       | No direct effect reported.                                                          | No direct effect reported.                           |
| CD8+ T-Cells                                   | Enhances survival; increases proportion of effector CD8+ and reduces exhausted CD8+ T-cells.[4] | No direct effect reported.                                       | No direct effect reported.                                                          | No direct effect reported.                           |
| Natural Killer<br>(NK) Cells                   | Boosts infiltration in preclinical tumor models. [14]                                           | Data not<br>available.                                           | Data not<br>available.                                                              | Data not<br>available.                               |
| Myeloid-Derived<br>Suppressor Cells<br>(MDSCs) | Substantially reduces M- MDSC and PMN- MDSC populations in preclinical models.[14]              | Data not<br>available.                                           | Data not<br>available.                                                              | Data not<br>available.                               |



| Neutrophils | No significant                        | Decreased                  |                            |                  |
|-------------|---------------------------------------|----------------------------|----------------------------|------------------|
|             | change noted in some ICU studies.[15] | No direct effect reported. | No direct effect reported. | counts observed  |
|             |                                       |                            |                            | post-treatment   |
|             |                                       |                            |                            | (normalization). |
|             |                                       |                            |                            | [12]             |

Table 2: Comparative Effects on Inflammatory Markers & Cytokines

| Marker                      | Azvudine                                                                           | Paxlovid<br>(Nirmatrelvir/r)                                                | Remdesivir                                                                                  | Molnupiravir                                                |
|-----------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| C-Reactive<br>Protein (CRP) | Significantly reduced.[13]                                                         | Indirect reduction<br>likely; data on<br>direct effect is<br>limited.       | No direct effect reported.                                                                  | Reduced levels<br>observed post-<br>treatment.[12]<br>[16]  |
| Interleukin-6 (IL-<br>6)    | Significantly reduced.                                                             | Indirect reduction likely.                                                  | In combination with immunomodulato rs, can reduce IL-6.[17]                                 | Data not<br>available.                                      |
| Procalcitonin               | Significantly reduced.[13]                                                         | Data not<br>available.                                                      | Data not<br>available.                                                                      | Data not available.                                         |
| Ferritin                    | Data not<br>available.                                                             | Data not<br>available.                                                      | Data not<br>available.                                                                      | Reduced levels<br>observed post-<br>treatment.[12]          |
| D-Dimer                     | Reduced.[13]                                                                       | No direct effect reported.                                                  | No direct effect reported.                                                                  | Data not available.                                         |
| Cytokine Storm              | Mitigates by restoring T-cell functionality and rebalancing immune homeostasis.[4] | May prevent progression to severe disease, thereby avoiding cytokine storm. | Early use may<br>blunt subsequent<br>systemic<br>damage from<br>immune<br>dysregulation.[7] | May have<br>secondary anti-<br>inflammatory<br>effects.[12] |





Click to download full resolution via product page

Caption: Logical comparison of direct vs. indirect immunomodulatory effects.

## **Experimental Protocols**

This section provides a representative methodology for assessing the immunomodulatory effects of an antiviral, based on a retrospective clinical study of **Azvudine**.

Protocol: Retrospective Analysis of Inflammatory Markers in Hospitalized COVID-19 Patients Treated with **Azvudine** 

- Study Design: A retrospective, self-controlled study involving hospitalized patients diagnosed with SARS-CoV-2 infection.
- Patient Cohort: Patients who received oral Azvudine (e.g., 5 mg/day for 7-14 days) are included. A control group of patients who did not receive Azvudine may be used for comparison. Key demographic and clinical data (age, sex, comorbidities, disease severity) are collected.
- Data Collection:
  - Baseline Measurement: Blood samples are collected upon admission and before the initiation of **Azvudine** treatment.
  - Post-Treatment Measurement: Blood samples are collected after the course of **Azvudine** treatment (e.g., at day 7 or day 14).







#### • Laboratory Analysis:

- Routine Blood Tests: Perform complete blood counts (CBC) with differential to quantify absolute counts and percentages of lymphocytes, neutrophils, and eosinophils.
- Inflammatory Markers: Measure serum levels of C-reactive protein (CRP), procalcitonin, and IL-6 using validated immunoassays (e.g., ELISA).
- Coagulation Tests: Analyze blood coagulation function by measuring D-dimer, activated partial thromboplastin time (APTT), and fibrinogen levels.
- Statistical Analysis: Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to compare the pre-treatment and post-treatment values of all measured laboratory parameters within the **Azvudine** group. An independent t-test or Mann-Whitney U test can be used to compare changes between the **Azvudine** and control groups. A p-value of <0.05 is typically considered statistically significant.</li>





Click to download full resolution via product page

Caption: Workflow for assessing the immunomodulatory effects of antivirals in a clinical setting.

### Conclusion



Azvudine distinguishes itself from other antivirals like Paxlovid, Remdesivir, and Molnupiravir through its dual-action mechanism that combines viral inhibition with direct immunomodulation. While all four drugs contribute to reducing the inflammatory sequelae of viral infections by lowering the viral burden, Azvudine's ability to directly target the thymus and enhance T-cell function provides a unique therapeutic advantage.[1][4] This is particularly relevant in patient populations with compromised immune systems, such as the elderly or those with malignancies.[4] The immunomodulatory effects of Paxlovid, Remdesivir, and Molnupiravir are largely considered secondary consequences of their primary antiviral activity. Further head-to-head clinical trials focusing specifically on immunological endpoints are necessary to fully elucidate the comparative benefits of these agents in modulating the host immune response during viral infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The first Chinese oral anti-COVID-19 drug Azvudine launched PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Azvudine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the efficacy and mechanisms of azvudine in elderly patients with malignant tumors complicated by COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paxlovid: A promising drug for the challenging treatment of SARS-COV-2 in the pandemic era PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir for the Treatment of COVID-19: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir Wikipedia [en.wikipedia.org]
- 9. Combination therapy with remdesivir and immunomodulators improves respiratory status in COVID-19: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]







- 10. Combination therapy with remdesivir and immunomodulators improves respiratory status in COVID-19: A retrospective study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molnupiravir as an Early Treatment for COVID-19: A Real Life Study PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Real-world effectiveness of azvudine for patients infected with the SARS-CoV-2 omicron subvariant BA.5 in an intensive care unit PMC [pmc.ncbi.nlm.nih.gov]
- 16. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 17. Effect of antiviral and immunomodulatory treatment on a cytokine profile in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Immunomodulatory Effects of Azvudine and Other Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666521#comparative-analysis-of-the-immunomodulatory-effects-of-azvudine-and-other-antivirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com